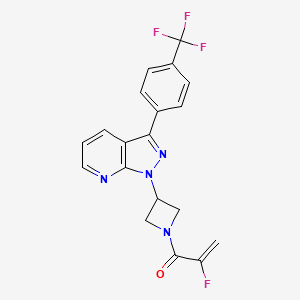
YAP/TAZ inhibitor-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YAP/TAZ inhibitor-2 is a small molecule compound designed to inhibit the activity of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ). These proteins are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size. Dysregulation of YAP/TAZ activity is implicated in various cancers, making this compound a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of YAP/TAZ inhibitor-2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. These intermediates are then subjected to further functionalization to introduce specific substituents that enhance the inhibitory activity of the compound. The final step involves purification and characterization of the compound using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
YAP/TAZ inhibitor-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent inhibitors .
Aplicaciones Científicas De Investigación
YAP/TAZ inhibitor-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Hippo signaling pathway and its regulation.
Biology: Employed in cell culture experiments to investigate the role of YAP/TAZ in cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers with dysregulated YAP/TAZ activity. .
Mecanismo De Acción
YAP/TAZ inhibitor-2 exerts its effects by binding to the TEA domain (TEAD) family of transcription factors, which are the primary partners of YAP and TAZ in the nucleus. This binding prevents YAP/TAZ from interacting with TEAD, thereby inhibiting the transcription of genes involved in cell proliferation and survival. The inhibition of YAP/TAZ activity leads to reduced cell growth and increased apoptosis, making it an effective strategy for targeting cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Verteporfin: Another YAP/TAZ inhibitor that disrupts the YAP-TEAD interaction.
GNE-7883: An allosteric pan-TEAD inhibitor that impairs the expression of YAP/TAZ target genes.
MARK2/MARK3 inhibitors: Kinase inhibitors that indirectly affect YAP/TAZ activity by modulating upstream signaling pathways.
Uniqueness of YAP/TAZ inhibitor-2
This compound is unique in its high specificity and potency in inhibiting YAP/TAZ activity. Unlike other inhibitors, it has shown minimal off-target effects and a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C19H14F4N4O |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
2-fluoro-1-[3-[3-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-1-yl]azetidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H14F4N4O/c1-11(20)18(28)26-9-14(10-26)27-17-15(3-2-8-24-17)16(25-27)12-4-6-13(7-5-12)19(21,22)23/h2-8,14H,1,9-10H2 |
Clave InChI |
GTRCXQAYBUYBBE-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)N1CC(C1)N2C3=C(C=CC=N3)C(=N2)C4=CC=C(C=C4)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


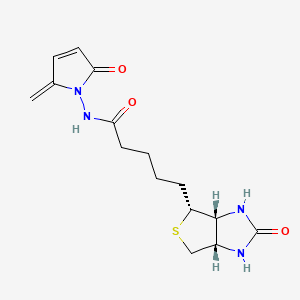
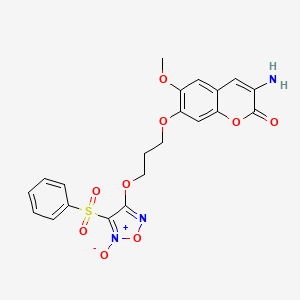
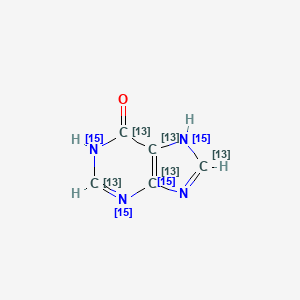
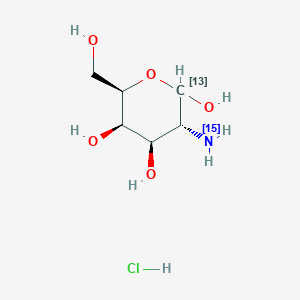
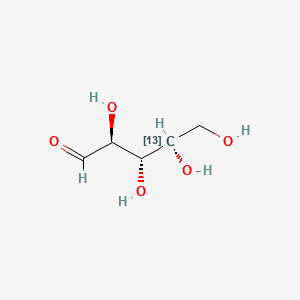
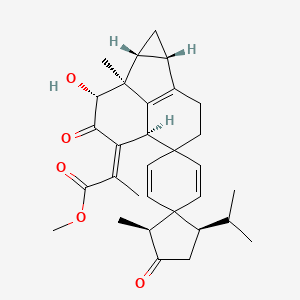

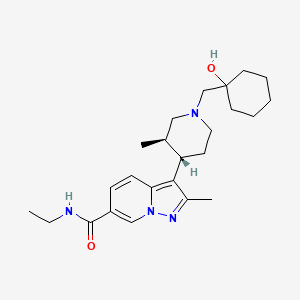

![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
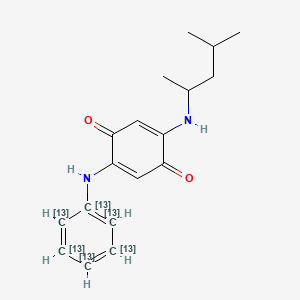
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)
